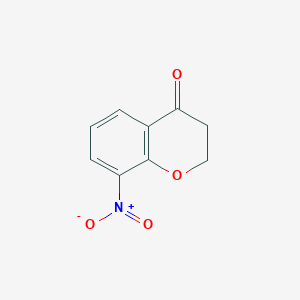

8-Nitro-4-chromanone

Vue d'ensemble

Description

8-Nitro-4-chromanone is a heterobicyclic compound . It has a molecular formula of C9H7NO4 and a molecular weight of 193.16 . It is part of a large class of medicinal compounds and exhibits a broad variety of biological and pharmaceutical activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . For instance, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Molecular Structure Analysis

Structurally, 8-Nitro-4-chromanone is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the 8-Nitro-4-chromanone skeleton makes a minor difference from chromone and is associated with diverse biological activities .

Chemical Reactions Analysis

The biotransformation of 4-chromanone using B. cinerea yielded 98.6% 4-chromanol by day 3 . This chiral compound was identified as ®-4-chromanol (76.4% yield) and its enantiomer excess was 52.8%ee . The reaction was accelerated by the addition of the coenzyme NADPH .

Physical And Chemical Properties Analysis

8-Nitro-4-chromanone has a density of 1.424g/cm3 . Its boiling point is 368.8ºC at 760 mmHg . The melting point is not available .

Applications De Recherche Scientifique

Pharmacology: Anticancer Potential

8-Nitro-4-chromanone derivatives have been studied for their potential as anticancer agents. The nitro group at the 8-position can be crucial for the cytotoxic activity against various cancer cell lines. For instance, certain 3-nitro-4-chromanone derivatives have shown promising in vitro antitumor activities . These compounds could serve as leads for the development of new anticancer drugs, especially considering their diastereoselective synthesis which is pivotal for the medicinal chemistry field .

Biochemistry: Enzyme Inhibition

In biochemistry, 8-Nitro-4-chromanone compounds are explored for their enzyme inhibitory activities. They have been found to act as inhibitors for enzymes like acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases such as Alzheimer’s . The nitro group may enhance the binding affinity of these inhibitors to the active sites of target enzymes.

Materials Science: Organic Electronics

The chromanone core, particularly with nitro substituents, is being investigated for its electronic properties which could be applied in organic electronics. These compounds can potentially be used in the development of organic light-emitting diodes (OLEDs) or as organic semiconductors due to their conjugated systems and ability to transport charge .

Environmental Science: Photodegradation of Pollutants

8-Nitro-4-chromanone derivatives may contribute to environmental science by facilitating the photodegradation of pollutants. Their chemical structure allows them to absorb light and possibly generate reactive oxygen species that can break down harmful organic compounds in water and air .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 8-Nitro-4-chromanone can be used as a standard or a derivatization agent in chromatographic analysis. Its distinct UV-Vis absorption profile enables it to be a useful compound for the detection and quantification of various substances in complex mixtures .

Organic Synthesis: Building Blocks

The chromanone scaffold is a versatile building block in organic synthesis. It is used in the construction of complex organic molecules, including natural products and pharmaceuticals. The nitro group in the 8-Nitro-4-chromanone adds to its reactivity, making it a valuable intermediate for various synthetic transformations .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

Mécanisme D'action

Target of Action

Chroman-4-one derivatives, to which 8-nitro-4-chromanone belongs, have been reported to exhibit a broad spectrum of significant biological and pharmaceutical activities . They have been found to interact with various receptors, and the type, number, and position of substituents connected to the chromanone core play a vital role in determining pharmacological activities .

Mode of Action

Chroman-4-one derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some chroman-4-one derivatives have been found to dissipate the bacterial membrane potential, resulting in the inhibition of macromolecular biosynthesis .

Biochemical Pathways

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely affect multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they likely induce various molecular and cellular effects .

Propriétés

IUPAC Name |

8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKEUBEHSMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595551 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90322-49-9 | |

| Record name | 8-Nitro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

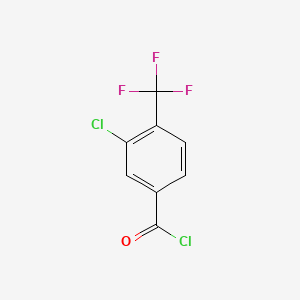

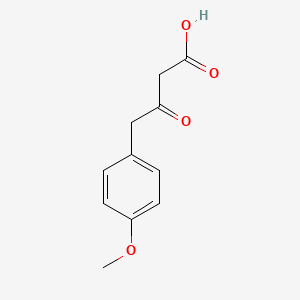

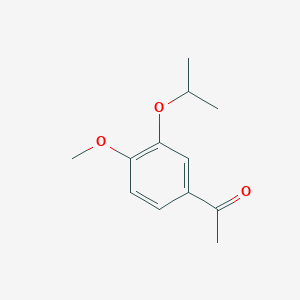

Synthesis routes and methods I

Procedure details

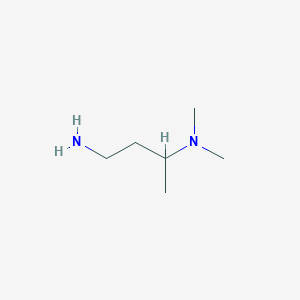

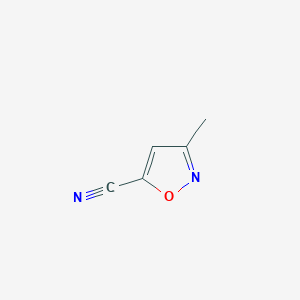

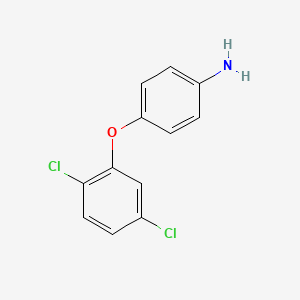

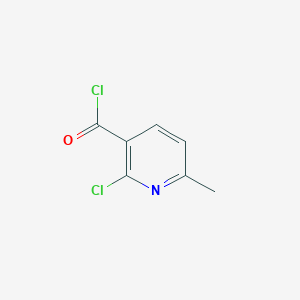

Synthesis routes and methods II

Procedure details

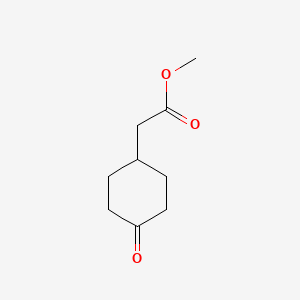

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)